5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide
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Overview
Description
5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a bioactive compound belonging to the family of 5-aminopyrazole derivatives. These compounds are known for their wide range of applications in the pharmaceutical and agrochemical industries . The molecular formula of this compound is C10H11N3, and it has a molecular weight of 173.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide can be achieved through various methods. One common method involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . Another approach is a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. These products can have different bioactive properties and applications.
Scientific Research Applications
5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a starting material for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive agent in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 5-aminopyrazole derivatives, such as:
Uniqueness
5-Amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern and bioactive properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
61485-01-6 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-amino-3-(4-methylphenyl)pyrazole-1-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)9-6-10(12)15(14-9)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |
InChI Key |
XAMOYRMUODVJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C(=O)N |
Origin of Product |
United States |
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